

# Butobarbital-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Butobarbital-d5*

Cat. No.: *B15292491*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Butobarbital-d5**. This deuterated analog of butobarbital serves as a crucial internal standard for the quantitative analysis of its parent compound in various biological matrices. This document outlines its physicochemical characteristics, proposed synthetic pathway, analytical methodologies, and the established mechanism of action of butobarbital.

## Core Chemical Properties and Structure

**Butobarbital-d5**, with the systematic name 5-butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a saturated derivative of barbituric acid. The deuterium labeling on the ethyl group provides a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

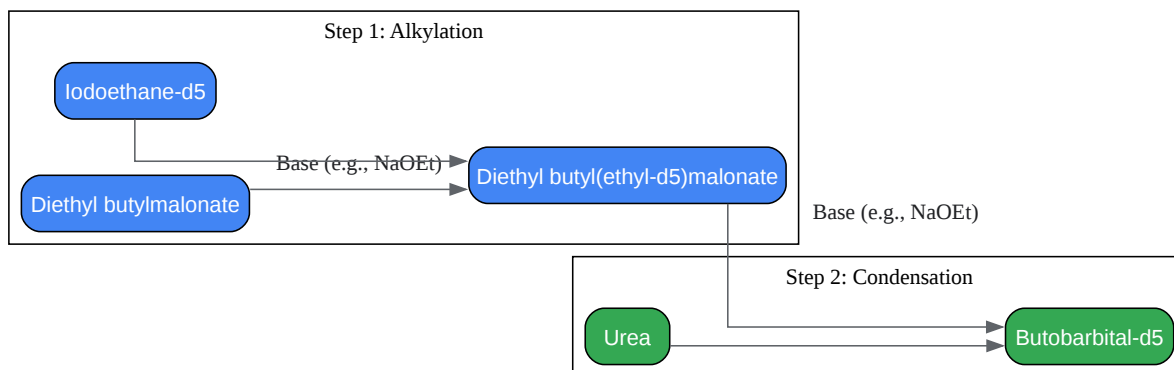
Below is a summary of its key chemical and physical properties:

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> D <sub>5</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	217.28 g/mol	[1][2]
Accurate Mass	217.1475 u	[2]
CAS Number	1794737-28-2	[2]
Appearance	Neat solid	[1]
Storage Temperature	-20°C	[3]
InChI	InChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2	[1][2]
InChIKey	STDBAQMTJLUMFW-PVGOWFQYSA-N	[1]
SMILES	[2H]C([2H])([2H])C([2H])([2H])C1(CCCC)C(=O)NC(=O)NC1=O	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Butobarbital-d5** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on the well-established synthesis of 5,5-disubstituted barbituric acids and methods for introducing deuterated alkyl groups.[4][5] The general strategy involves the condensation of a disubstituted malonic ester with urea.[2]

The synthesis of **Butobarbital-d5** would likely proceed via the following conceptual steps:



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A proposed synthetic pathway for **Butobarbital-d5**.

Step 1: Alkylation. Diethyl butylmalonate would be deprotonated with a suitable base, such as sodium ethoxide, to form a carbanion. This carbanion would then act as a nucleophile, attacking iodoethane-d5 to introduce the deuterated ethyl group, yielding diethyl butyl(ethyl-d5)malonate.

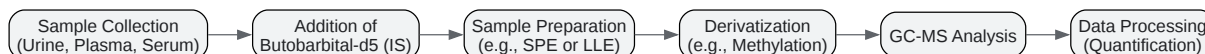
Step 2: Condensation. The resulting deuterated malonic ester would then undergo a condensation reaction with urea in the presence of a strong base like sodium ethoxide. This reaction forms the barbiturate ring, yielding the final product, **Butobarbital-d5**.

## Experimental Protocols: Analytical Applications

**Butobarbital-d5** is primarily used as an internal standard in analytical methods for the quantification of butobarbital and other barbiturates in biological samples, such as urine, serum, and plasma. Its utility is most prominent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7][8][9]

## Gas Chromatography-Mass Spectrometry (GC-MS)

A general workflow for the analysis of barbiturates using GC-MS with **Butobarbital-d5** as an internal standard is as follows:



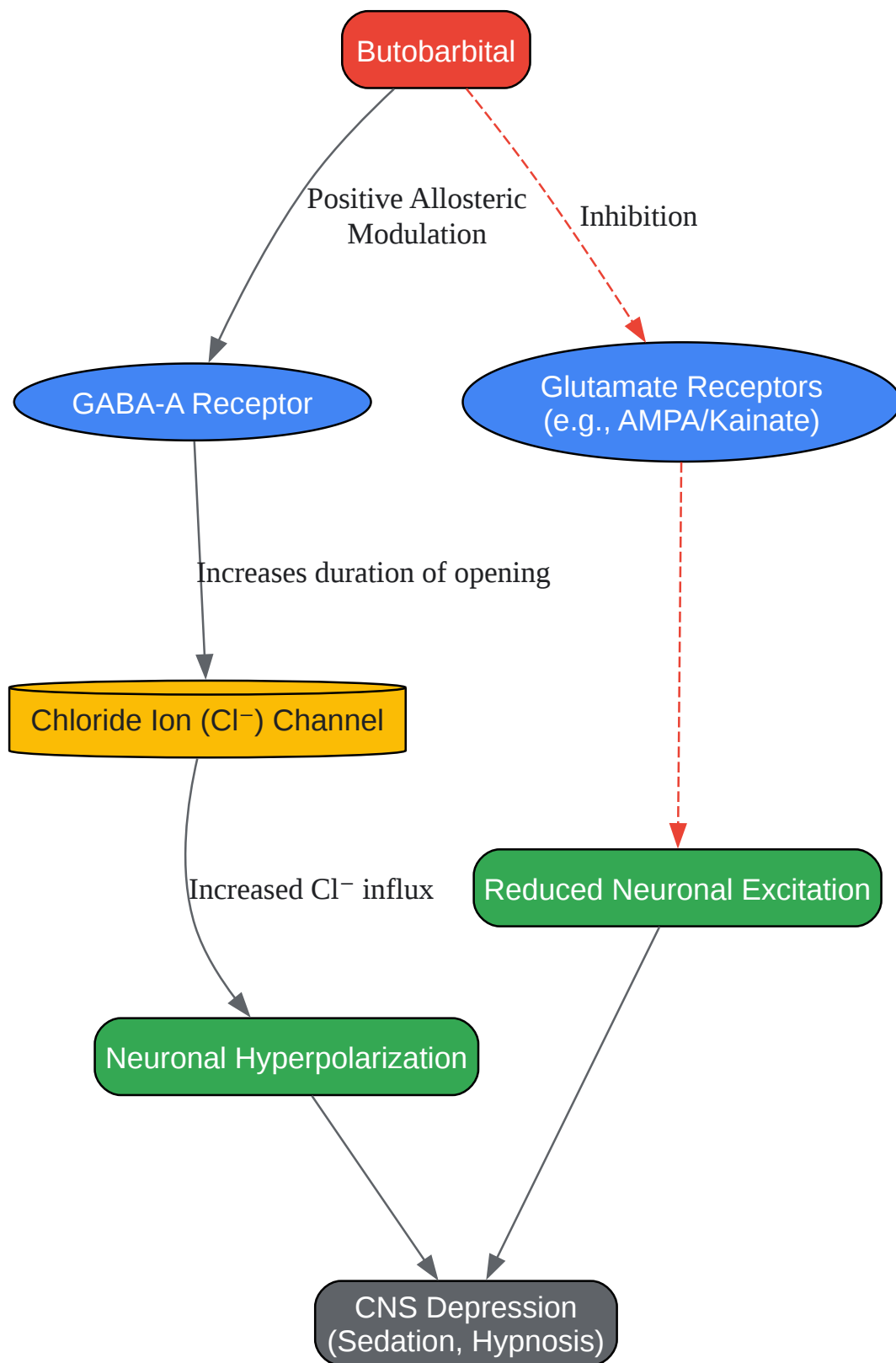
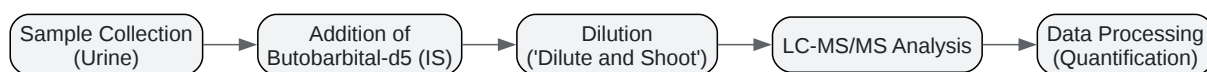
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A typical workflow for barbiturate analysis by GC-MS.

- **Sample Preparation:** A known amount of **Butobarbital-d5** is added to the biological sample. The barbiturates are then extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).<sup>[6]</sup>
- **Derivatization:** To improve volatility and chromatographic performance, the extracted barbiturates are often derivatized, for example, through methylation.<sup>[6]</sup>
- **GC-MS Analysis:** The derivatized sample is injected into the GC-MS system. The different barbiturates are separated based on their retention times, and the mass spectrometer detects the characteristic ions of each compound and the internal standard.
- **Quantification:** The concentration of butobarbital in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive and specific method for the analysis of barbiturates, often with simpler sample preparation.



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